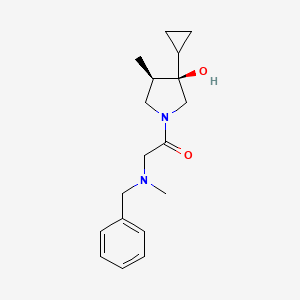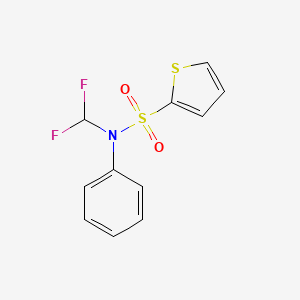
N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide and related compounds involves multiple steps, including fluorination, sulfonation, and the introduction of the phenyl group. Synthesis approaches vary, with some methods focusing on high selectivity and yield under controlled conditions. For example, the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers highlight the intricate balance between reagent choice and reaction conditions to achieve desired fluoroalkylated thiophenes (Facchetti et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically employs spectroscopic methods and computational modeling to determine the arrangement of atoms and the electronic structure. Studies on similar sulfonamide compounds have used density functional theory (DFT) to optimize geometry and analyze the electronic structure, providing insights into the molecular stability and reactivity (Kanagavalli et al., 2022).
Chemical Reactions and Properties
N-(Difluoromethyl)-N-phenyl-2-thiophenesulfonamide participates in various chemical reactions, reflecting its reactivity towards electrophiles and nucleophiles. The synthesis and stability study of 2-(1,1-difluoroalkyl) thiophenes demonstrates the compound's reactivity and potential as a building block for further chemical synthesis (Kiryanov et al., 2001).
Physical Properties Analysis
The physical properties of N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide, such as melting point, boiling point, and solubility, are crucial for its handling and application in further reactions. These properties are often determined through experimental measurements under various conditions. For compounds with similar structures, differential scanning calorimetry and thermogravimetric analysis provide detailed insights into their thermal stability and phase transitions (Facchetti et al., 2004).
Chemical Properties Analysis
The chemical properties of N-(difluoromethyl)-N-phenyl-2-thiophenesulfonamide, including its acidity, basicity, and reactivity towards other chemical species, are integral to its application in synthesis and material science. Research on sulfonamides incorporating triazole moieties, for example, sheds light on the compound's potential as an inhibitor, highlighting the relationship between structure and function (Nocentini et al., 2016).
作用機序
The mechanism of action of difluoromethylated compounds is largely dependent on their chemical structure and the type of bond formation involved in the difluoromethylation process . For example, Eflornithine, an ornithine decarboxylase inhibitor, is used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients .
Safety and Hazards
将来の方向性
The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development in the future . The 18F-difluoromethyl group has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes . Future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are being explored .
特性
IUPAC Name |
N-(difluoromethyl)-N-phenylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-11(13)14(9-5-2-1-3-6-9)18(15,16)10-7-4-8-17-10/h1-8,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJRINDOMBKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(F)F)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7114523 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)
![1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5631714.png)

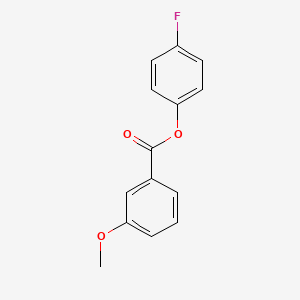
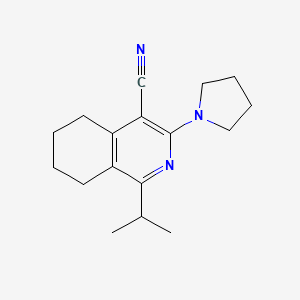
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)
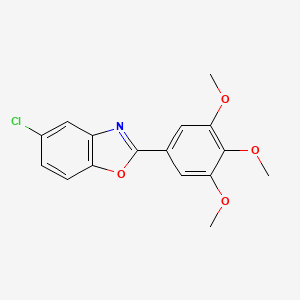
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5631752.png)

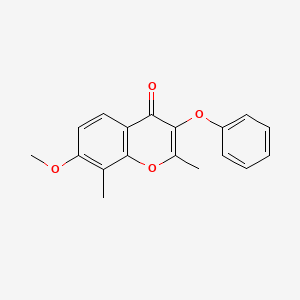
![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)
